5CITEP

HIV-1 integrase 3'-processing strand transfer

5CITEP (1-(5-chloroindol-3-yl)-3-hydroxy-3-(2H-tetrazol-5-yl)-propenone) is a synthetic aryl β-diketo (ADK) class HIV-1 integrase inhibitor co-developed as a model lead by Shionogi Pharmaceutical. It features a 5-chloroindole left-side aryl ring and a tetrazole bioisostere replacing the canonical carboxylate group found in diketo acid (DKA) congeners.

Molecular Formula C12H8ClN5O2
Molecular Weight 289.68 g/mol
CAS No. 245426-70-4
Cat. No. B1663405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5CITEP
CAS245426-70-4
Synonyms5-ClTEP;  5CITEP;  5ClTEP;  (Z)-3-(5-Chloro-1H-indol-3-yl)-3-hydroxy-1-(2H-tetrazol-5-yl)prop-2-en-1-one
Molecular FormulaC12H8ClN5O2
Molecular Weight289.68 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=CN2)C(=CC(=O)C3=NNN=N3)O
InChIInChI=1S/C12H8ClN5O2/c13-6-1-2-9-7(3-6)8(5-14-9)10(19)4-11(20)12-15-17-18-16-12/h1-5,14,19H,(H,15,16,17,18)/b10-4-
InChIKeyFIBQKRNTWLEWHF-WMZJFQQLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5CITEP (CAS 245426-70-4): HIV-1 Integrase Inhibitor with Tetrazole Bioisostere Scaffold – Technical Procurement Profile


5CITEP (1-(5-chloroindol-3-yl)-3-hydroxy-3-(2H-tetrazol-5-yl)-propenone) is a synthetic aryl β-diketo (ADK) class HIV-1 integrase inhibitor co-developed as a model lead by Shionogi Pharmaceutical [1]. It features a 5-chloroindole left-side aryl ring and a tetrazole bioisostere replacing the canonical carboxylate group found in diketo acid (DKA) congeners [2]. 5CITEP was the first inhibitor to be co-crystallized with the HIV-1 integrase catalytic core domain (PDB 1QS4, 2.1 Å resolution), establishing it as a foundational reference compound for structure-based integrase inhibitor design [3].

Why In-Class Substitution of 5CITEP with Generic Diketo Acid Integrase Inhibitors Compromises Research Reproducibility


Although 5CITEP and L-708,906 share the aryl β-diketo acid (ADK) pharmacophore backbone, they diverge fundamentally in their right-side zinc-binding group: 5CITEP employs a tetrazole ring whereas L-708,906 uses a carboxylate [1]. This single bioisosteric replacement produces a mechanistically distinct inhibition profile—5CITEP acts as a dual inhibitor of both 3′-processing and strand transfer reactions, while L-708,906 and related DKAs function as selective strand transfer inhibitors [2]. Furthermore, the tetrazole nitrogen atoms of 5CITEP form a unique hydrogen bond network with active-site residues (Thr66, Asn155, Lys156, Lys159) that cannot be replicated by carboxylate-containing analogs, directly affecting binding thermodynamics and resistance mutation profiles [3]. Substituting 5CITEP with a generic DKA therefore alters the experimental system and can invalidate comparative interpretations.

Quantitative Differentiation Evidence for 5CITEP (CAS 245426-70-4) vs. In-Class HIV-1 Integrase Inhibitors


5CITEP Dual 3′-Processing/Strand Transfer Inhibition vs. L-708,906 Selective Strand Transfer Profile

5CITEP inhibits both 3′-processing and strand transfer reactions of HIV-1 integrase, whereas L-708,906 acts selectively on strand transfer with negligible 3′-processing inhibition at comparable concentrations [1]. In the extracellular integrase assay reported by Pais et al., 5CITEP (13b) exhibited an IC50 of 0.6 µM for strand transfer and was approximately 50-fold less potent against 3′-processing [2]. Marchand et al. further demonstrated that 5CITEP inhibits 3′-processing at concentrations where L-708,906 is only active on strand transfer [1]. In a separate study, L-708,906 showed a strand transfer IC50 of 3.5 µM with no detectable 3′-processing inhibition at this concentration [3]. This dual-targeting profile positions 5CITEP as a mechanistically distinct probe for studying the coupling between 3′-processing and strand transfer reactions.

HIV-1 integrase 3'-processing strand transfer mechanism of action

5CITEP Crystal Structure at 2.1 Å Resolution as the First HIV-1 Integrase–Inhibitor Co-Crystal Template

5CITEP was the first inhibitor co-crystallized with the HIV-1 integrase catalytic core domain, yielding a structure at 2.1 Å resolution (PDB ID: 1QS4) [1]. The inhibitor binds centrally in the active site, making close contacts with the catalytic triad residues Asp64, Asp116, and Glu152, and coordinating the Mg2+ cofactor [1][2]. This structure revealed that the tetrazole ring forms hydrogen bonds with Asn155, Thr66, Lys159, and Lys156, while the indole nitrogen hydrogen-bonds to Gln148 [3]. In contrast, L-708,906 has no publicly available co-crystal structure with full-length HIV-1 integrase; its binding mode has been inferred only through molecular docking models constructed using the 5CITEP-bound template [4]. The 5CITEP-1QS4 complex therefore remains an indispensable reference platform for structure-based design and docking validation of novel integrase inhibitors.

X-ray crystallography PDB 1QS4 structure-based drug design integrase active site

Tetrazole-Mediated Hydrogen Bond Network of 5CITEP vs. Carboxylate Salt Bridge of DKA: Binding Thermodynamics Comparison

DFT calculations reveal that the binding energy of 5CITEP with its six surrounding active-site amino acids (Thr66, Gln148, Glu152, Asn155, Lys156, Lys159) is −41.33 kcal/mol [1]. QM/MM molecular dynamics simulations directly comparing the HIV-1 IN–5CITEP complex with the HIV-1 IN–DKA complex demonstrate that the carboxylate moiety of DKA forms a stronger salt bridge interaction with Lys159 than the tetrazole ring of 5CITEP, and the calculated binding free energy of HIV-1 IN–DKA is energetically more favorable [2]. The tetrazole group of 5CITEP, while a carboxylic acid bioisostere, extends the hydrogen-bonding environment approximately 1.2 Å further from the molecular core compared to −COOH/−COO− groups, producing a distinct spatial interaction fingerprint [3]. This difference in binding thermodynamics and geometry explains why tetrazole-to-carboxylate substitution does not merely preserve but fundamentally alters the inhibition mechanism and potency.

binding free energy QM/MM molecular dynamics tetrazole bioisostere Lys159 salt bridge

5CITEP Cellular Antiviral Activity Deficit vs. L-708,906: Value as a Control Compound for Permeability and Efflux Studies

Despite potent biochemical inhibition of HIV-1 integrase, 5CITEP and all other indolyl-containing ADK inhibitors fail to exhibit significant antiviral effects in cellular assays using HIV-1-infected cells [1]. In a single-cycle replication assay, 5CITEP showed an EC95 of >2000 nM (i.e., not antiviral, NA) [2]. In contrast, L-708,906 provides antiviral protection at low micromolar concentrations with an EC50 of 12.4 µM against HIV-1 IIIB and 24.5 µM against HIV-1 NL4.3 in MT-4 cells [3]. This cellular–biochemical potency disconnect makes 5CITEP a valuable control compound for dissecting cellular permeability, efflux susceptibility, and intracellular target engagement mechanisms that govern the translation from enzymatic inhibition to antiviral efficacy. The structural basis for this differential cellular activity is attributed to the tetrazole–indole scaffold vs. the carboxylate–3,5-dibenzyloxyphenyl scaffold of L-708,906 [1].

cellular antiviral assay permeability efflux HIV-1 infected cells

5CITEP Resistance Mutation Profiling: T66I/M154I Double Mutant Differential Effects Compared to Wild-Type Integrase

Molecular dynamics simulations starting from the 5CITEP-bound crystal structure (PDB 1QS4) compared wild-type HIV-1 integrase with the double mutant T66I/M154I, which is associated with DKA resistance [1]. Compelling differences were observed in inhibitor binding modes and in the conformational flexibility of the 138–149 loop region near the catalytic triad (Asp64, Asp116, Glu152) [1]. The T66I mutation directly contacts the inhibitor binding site, while M154I is located in a region identified through resistance selection with L-708,906 [2]. Notably, the 5CITEP wild-type complex demonstrated an IC50 of 2.3 ± 0.1 µM by multiple plate integration assay and 2.1 ± 0.1 µM by multiple plate preincubation assay [1]. The differential behavior of the 138–149 loop between wild-type and mutant complexes provides a mechanistic hypothesis for how resistance mutations disrupt inhibitor binding without directly altering catalytic residues, making 5CITEP a uniquely characterized system for studying resistance emergence.

drug resistance T66I/M154I mutation molecular dynamics integrase inhibitor

5CITEP Docking Surrogate Utility: IN/5CITEP Complex as a Validated Template for Compound Library Screening

Docking simulations have demonstrated that the fitness of different compounds for the catalytic cavity of the IN/5CITEP complex significantly correlates (P < 0.01) with their experimental IC50 values in strand transfer assays in vitro [1]. The 5CITEP-bound integrase structure (1QS4) can serve as a validated surrogate for the IN/viral DNA complex, as it allows replication of contacts documented biochemically in viral DNA/IN complexes [2]. Both metal binding (Mg2+ coordination) and occupation of the putative viral DNA binding site by 5CITEP are important for optimal drug–ligand interactions [1]. The amino acids involved in inhibitor binding in the IN/5CITEP docking model match those involved in drug resistance, confirming the biological relevance of the model [1]. This experimentally validated docking template has been used to screen diverse compound libraries and predict strand transfer inhibitory activity, a capability not demonstrated with L-708,906-derived docking models due to the absence of an experimental co-crystal structure for that inhibitor.

in-silico docking virtual screening IN/DNA complex surrogate strand transfer assay correlation

Optimal Research and Industrial Application Scenarios for 5CITEP (CAS 245426-70-4) Based on Quantitative Differentiation Evidence


Structure-Based Drug Design and Pharmacophore Modeling Using the 5CITEP–Integrase Co-Crystal Template

5CITEP is the only HIV-1 integrase inhibitor from the ADK class with a publicly available, high-resolution (2.1 Å) co-crystal structure (PDB 1QS4), in which the tetrazole ring forms defined hydrogen bonds with Thr66, Asn155, Lys156, and Lys159, and the indole nitrogen interacts with Gln148 [1][2]. This structural template has been validated through docking studies showing significant correlation (P < 0.01) between compound fitness scores and experimental strand transfer IC50s [3]. Medicinal chemistry teams designing novel integrase inhibitors should use 5CITEP as a reference ligand for structure-based docking validation, fragment-based screening, and pharmacophore hypothesis generation, particularly when exploring tetrazole or heterocyclic bioisosteres of the diketo acid pharmacophore.

Mechanistic Studies of 3′-Processing/Strand Transfer Coupling Using a Dual Inhibitor Probe

5CITEP is distinguished from selective strand transfer inhibitors (e.g., L-708,906, raltegravir) by its ability to inhibit both 3′-processing and strand transfer reactions at comparable concentrations, with an ST IC50 of 0.6 µM and approximately 50-fold reduced potency against 3′-P [1][2]. This dual inhibition profile makes 5CITEP uniquely suited for biochemical studies investigating the coupling between 3′-processing and strand transfer, the order of catalytic events, and the conformational transitions of the integrase–DNA complex. Researchers studying the fundamental enzymology of HIV-1 integration should select 5CITEP over L-708,906 or clinical INSTIs to avoid mechanistic blind spots inherent in strand-transfer-selective probes.

Cellular Permeability and Efflux Transporter Control Compound with Characterized Biochemical–Cellular Activity Gap

5CITEP exhibits a uniquely large disconnect between biochemical integrase inhibition (ST IC50 = 0.6 µM) and cellular antiviral activity (EC95 > 2000 nM, NA), while L-708,906 shows a comparatively small gap (ST IC50 = 3.5 µM; EC50 = 12.4 µM) [1][2][3]. This makes 5CITEP an ideal negative-control compound for permeability assays, efflux transporter profiling (e.g., P-glycoprotein, BCRP), and intracellular pharmacokinetic studies. Pharmaceutical development teams evaluating the cellular translation efficiency of novel integrase inhibitor scaffolds can use 5CITEP as a benchmark for quantifying the contribution of physicochemical properties (tetrazole–indole vs. carboxylate–dibenzyloxyphenyl) to intracellular target engagement.

Computational Resistance Mechanism Studies Using Wild-Type and Mutant IN–5CITEP MD Simulations

The 5CITEP-bound integrase complex is the only ADK-class system for which molecular dynamics simulations have been performed for both wild-type and clinically relevant drug-resistant mutant (T66I/M154I) enzymes, revealing differential conformational flexibility of the 138–149 loop region critical for catalytic function [1]. Computational chemistry groups studying resistance emergence mechanisms, designing resistance-evading inhibitors, or developing machine learning models for resistance prediction should utilize the IN–5CITEP system as a validated simulation template. The availability of both wild-type (IC50 = 2.3 ± 0.1 µM) and mutant MD trajectory data provides a quantitative framework for understanding how distal mutations affect active-site inhibitor binding.

Quote Request

Request a Quote for 5CITEP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.